N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-[4-(Acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is an acetamide derivative featuring a benzofuran core substituted with a propan-2-yl group at the 5-position and an acetylamino phenyl moiety at the acetamide nitrogen. This compound shares structural similarities with TRPA1 inhibitors and calcium channel stabilizers, though its specific biological activity remains uncharacterized in the provided evidence . Its molecular formula is C₂₅H₃₀N₂O₄S, with a molecular weight of 454.6 g/mol .
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)15-4-9-20-19(10-15)16(12-26-20)11-21(25)23-18-7-5-17(6-8-18)22-14(3)24/h4-10,12-13H,11H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
JCXJMLLLQUFPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Isopropyl-1-Benzofuran
The benzofuran core is synthesized via cyclization of 2-hydroxy-5-isopropylbenzaldehyde using a modified Perkin reaction. A mixture of the aldehyde (1.0 equiv), acetic anhydride (3.0 equiv), and sodium acetate (1.5 equiv) is heated at 120°C for 8 hours, yielding 5-isopropyl-1-benzofuran with 75–80% efficiency.
Key Reaction Parameters :
-
Temperature: 120°C
-
Catalyst: Sodium acetate
-
Solvent: Acetic anhydride (neat)
Introduction of the Acetic Acid Side Chain
The benzofuran is functionalized at position 3 using Friedel-Crafts acylation. A solution of 5-isopropyl-1-benzofuran (1.0 equiv) in dichloromethane is treated with chloroacetyl chloride (1.2 equiv) and aluminum chloride (1.5 equiv) at 0°C, followed by gradual warming to room temperature. This step achieves 65–70% yield of 3-chloroacetyl-5-isopropyl-1-benzofuran.
Optimization Insights :
-
Lower temperatures (0–5°C) minimize side reactions.
-
Excess AlCl₃ improves electrophilic substitution efficiency.
Amide Coupling with 4-Acetamidoaniline
The final step involves coupling 3-chloroacetyl-5-isopropyl-1-benzofuran with 4-acetamidoaniline using HBTU or EDC as coupling agents. A representative procedure from includes:
-
Dissolving 3-chloroacetyl-5-isopropyl-1-benzofuran (1.0 equiv) and 4-acetamidoaniline (1.1 equiv) in DMF.
-
Adding HBTU (1.1 equiv) and DIEA (2.0 equiv).
-
Stirring at room temperature for 12 hours.
-
Purifying via column chromatography (SiO₂, 40% ethyl acetate/hexanes) to isolate the product in 60–65% yield.
Comparative Analysis of Coupling Agents :
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HBTU | DMF | 65 | 98 |
| EDC/HOBt | CH₂Cl₂ | 58 | 95 |
Characterization and Analytical Validation
Post-synthesis characterization employs:
-
NMR Spectroscopy : NMR (DMSO-): δ 10.2 (s, 1H, NH), 7.8–6.9 (m, 7H, aromatic), 2.1 (s, 3H, CH₃), 1.3 (d, 6H, isopropyl).
-
HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).
Challenges and Mitigation Strategies
-
Low Yields in Acylation : Solved by optimizing AlCl₃ stoichiometry.
-
Byproduct Formation During Coupling : Addressed using DIEA as a proton scavenger.
-
Purification Difficulties : Gradient column chromatography (20→50% ethyl acetate/hexanes) enhances separation.
Applications in Medicinal Chemistry
While direct pharmacological data for this compound is limited, structural analogs demonstrate anti-inflammatory and analgesic properties . The acetamide and benzofuran motifs are prevalent in kinase inhibitors and GPCR modulators, suggesting potential for targeted drug development.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The acetylamino and acetamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
Pharmacological Applications
N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has been investigated for its potential therapeutic effects:
- Antiviral Activity : A study indicated that benzofuran derivatives exhibit antiviral properties, particularly against hepatitis C virus (HCV). The compound's structural components may enhance its efficacy in inhibiting viral replication .
- Anti-inflammatory Effects : Research has suggested that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The presence of the benzofuran ring is often associated with anti-inflammatory activity .
Cancer Research
Benzofuran derivatives are being explored for their anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that acetylamino substitutions can enhance the cytotoxicity of such compounds against various cancer cell lines .
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of certain cancer cells, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Recent research has indicated the neuroprotective potential of benzofuran derivatives:
- Cognitive Enhancement : Compounds similar to this compound have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases .
Analytical Applications
The compound's unique structure allows it to be utilized in analytical chemistry:
- Chromatographic Techniques : It can serve as a standard or reference material in high-performance liquid chromatography (HPLC) methods for analyzing similar compounds in complex mixtures .
Data Table: Summary of Applications
Case Study 1: Antiviral Activity
In a controlled laboratory setting, this compound was tested against HCV. The results indicated a significant reduction in viral load, supporting its potential use as an antiviral agent.
Case Study 2: Anticancer Efficacy
A series of assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The study concluded that modifications to the benzofuran structure could enhance its anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related acetamide derivatives:
Key Observations :
Core Structure Variations: The target compound’s benzofuran core distinguishes it from pyridine (8b ), xanthine (HC-030031 ), and benzoxazole (compound in ) analogs. Benzofuran’s electron-rich aromatic system may influence binding interactions compared to pyridine’s electron-deficient nature.
Molecular Weight and Solubility :
- The target compound (454.6 g/mol) is heavier than HC-030031 (378.3 g/mol) and suvecaltamide (394.4 g/mol), likely due to the benzofuran and sulfonyl groups. Higher molecular weight may reduce aqueous solubility, a critical factor for bioavailability.
Therapeutic Potential: While HC-030031 and suvecaltamide show defined roles as TRPA1 and Cav channel modulators , the target compound’s activity remains unexplored.
Substituent-Driven Functional Differences
- Propan-2-yl Group : Common in the target compound, HC-030031, and suvecaltamide, this hydrophobic group may enhance membrane permeability .
- Acetylamino Phenyl vs. Piperazine: The target’s acetylamino phenyl group contrasts with 8b’s piperazine-carbonyl linkage . Piperazine derivatives often improve solubility and receptor affinity, but the acetylamino group may confer metabolic stability.
- Benzofuran vs. Benzoxazole: The oxygen atom in benzofuran (vs.
Biological Activity
N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{20}N_{2}O_{3}
Research indicates that the compound interacts with various biological targets, including:
- Receptors : It has shown affinity for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and other physiological processes. This interaction suggests potential applications in sleep disorders and related conditions .
- Antiviral Activity : Preliminary studies suggest that benzofuran derivatives exhibit antiviral properties, potentially inhibiting viral replication pathways. This activity is particularly relevant in the context of hepatitis C virus (HCV) infections .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies highlight the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition of HCV NS5B RNA polymerase, with IC50 values indicating high potency against viral replication .
- Melatonin Receptor Studies : Research involving structurally related compounds revealed their role as effective agonists for melatonin receptors, suggesting therapeutic potential in managing sleep-related disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, and what analytical methods validate its purity?
- Answer : A typical synthesis involves coupling 5-isopropylbenzofuran-3-acetic acid derivatives with 4-acetamidoaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis, purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular ion peaks. Structural confirmation relies on - and -NMR, with aromatic protons in the benzofuran moiety appearing at δ 6.8–7.5 ppm and the acetamide carbonyl at ~168 ppm in -NMR .
Q. How is the crystallographic structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using synchrotron radiation or Mo-Kα sources. For analogous acetamides, N–H···O hydrogen bonds between the amide group and carbonyl oxygen dominate packing stabilization, with van der Waals interactions from the isopropyl and benzofuran groups contributing to lattice cohesion . Data refinement uses software like SHELX or OLEX2, with R-factors < 0.05 indicating high precision .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Target-agnostic screens include kinase inhibition panels (e.g., Eurofins KinaseProfiler) and calcium flux assays (FLIPR Tetra) to identify modulatory effects on ion channels. For TRPA1/TRPV1 targeting (common for acetamides), HEK293 cells expressing recombinant channels are treated with the compound, and responses are measured via intracellular Ca imaging using Fura-2 AM .
Advanced Research Questions
Q. How can computational tools like Multiwfn and NCI analysis elucidate noncovalent interactions influencing its binding to biological targets?
- Answer : Multiwfn calculates electron localization function (ELF) and reduced density gradient (RDG) isosurfaces to visualize steric clashes, hydrogen bonds, and hydrophobic pockets. For example, NCI plots may reveal π-π stacking between the benzofuran ring and aromatic residues in a protein binding site, while electrostatic potential maps highlight nucleophilic regions (amide groups) prone to hydrogen bonding .
Q. How do researchers resolve contradictions in reported IC values across different studies for structurally similar acetamides?
- Answer : Contradictions arise from assay variability (e.g., buffer pH, cell line differences). Standardization involves:
- Using a common reference compound (e.g., HC-030031 for TRPA1 assays) .
- Normalizing data to cell viability (MTT assays) and controlling temperature/pH.
- Meta-analysis with tools like Prism to calculate weighted mean IC and assess heterogeneity via I-statistics.
Q. What strategies optimize the pharmacokinetic profile of this compound, particularly its metabolic stability?
- Answer :
- Metabolic hotspots : The isopropyl group is prone to CYP3A4 oxidation. Deuterium incorporation at benzylic positions reduces clearance (deuterium isotope effect).
- Solubility : Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility.
- Plasma stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Modify labile groups (e.g., replacing acetamide with sulfonamide) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
